Cas no 1152534-33-2 (1-cyclopropyldecane-1,3-dione)
1-cyclopropyldecane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyldecane-1,3-dione
- 1152534-33-2
- EN300-1126141
-
- Inchi: 1S/C13H22O2/c1-2-3-4-5-6-7-12(14)10-13(15)11-8-9-11/h11H,2-10H2,1H3
- InChI Key: WHJJPNRUKBYTFR-UHFFFAOYSA-N
- SMILES: O=C(CC(CCCCCCC)=O)C1CC1
Computed Properties
- Exact Mass: 210.161979940g/mol
- Monoisotopic Mass: 210.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 9
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 34.1Ų
1-cyclopropyldecane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126141-0.05g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1126141-0.1g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1126141-0.25g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1126141-0.5g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1126141-1.0g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 1g |
$1057.0 | 2023-05-23 | ||
| Enamine | EN300-1126141-2.5g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1126141-5.0g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 5g |
$3065.0 | 2023-05-23 | ||
| Enamine | EN300-1126141-10.0g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 10g |
$4545.0 | 2023-05-23 | ||
| Enamine | EN300-1126141-1g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1126141-5g |
1-cyclopropyldecane-1,3-dione |
1152534-33-2 | 95% | 5g |
$2235.0 | 2023-10-26 |
1-cyclopropyldecane-1,3-dione Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 1-cyclopropyldecane-1,3-dione
Exploring the Versatile Applications and Properties of 1-Cyclopropyldecane-1,3-Dione (CAS No. 1152534-33-2)
In the realm of organic chemistry, 1-cyclopropyldecane-1,3-dione (CAS No. 1152534-33-2) stands out as a fascinating compound with a unique structural framework. This diketone derivative, characterized by its cyclopropyl moiety and decane backbone, has garnered significant attention from researchers and industry professionals alike. Its molecular architecture, combining cyclic and aliphatic components, makes it a valuable building block in synthetic chemistry and material science applications.
The compound's 1,3-dione functionality is particularly noteworthy, as it provides reactive sites for various chemical transformations. This feature has made 1-cyclopropyldecane-1,3-dione a subject of intense study in recent years, especially in the context of developing novel pharmaceutical intermediates and specialty chemicals. Researchers have explored its potential in creating complex molecular structures through condensation reactions, Michael additions, and other organic transformations.
From a physicochemical perspective, 1-cyclopropyldecane-1,3-dione typically appears as a crystalline solid with moderate solubility in common organic solvents. Its melting point and boiling point characteristics make it suitable for various industrial processes, while its stability under normal conditions ensures safe handling and storage. These properties contribute to its growing popularity in laboratory settings and industrial applications.
Recent advancements in green chemistry have highlighted the potential of 1-cyclopropyldecane-1,3-dione as a more sustainable alternative to traditional chemical building blocks. Its efficient synthesis routes and potential for atom economy align well with current environmental concerns and the push for eco-friendly chemical processes. This aspect has become particularly relevant as industries seek to reduce their carbon footprint while maintaining chemical performance.
The compound's applications extend to the field of material science, where its unique structure contributes to the development of advanced polymers and coatings. The cyclopropyl group's strain energy and the dione functionality's reactivity offer interesting possibilities for creating materials with tailored properties, such as improved thermal stability or specific optical characteristics.
In pharmaceutical research, 1-cyclopropyldecane-1,3-dione serves as a valuable precursor for various bioactive molecules. Its structural features are particularly useful in designing compounds that interact with biological targets, making it relevant to current drug discovery efforts focused on personalized medicine and targeted therapies. The compound's versatility in medicinal chemistry applications continues to drive research interest.
Market trends indicate growing demand for specialized chemical building blocks like 1-cyclopropyldecane-1,3-dione, particularly in regions with strong pharmaceutical and advanced materials industries. The compound's commercial availability has improved in recent years, supported by advancements in synthetic methodologies and scaling-up processes. This accessibility has further expanded its potential applications across different sectors.
Quality control aspects of 1-cyclopropyldecane-1,3-dione production have become increasingly important, with analytical techniques such as HPLC and GC-MS being routinely employed to ensure purity and consistency. These quality assurance measures are critical for applications where precise chemical composition directly impacts performance, such as in high-value pharmaceutical syntheses.
Future research directions for 1-cyclopropyldecane-1,3-dione may explore its potential in emerging fields like molecular electronics and nanotechnology. The compound's unique electronic properties, stemming from its conjugated system and strained ring structure, could make it interesting for developing novel organic electronic materials or as a component in supramolecular assemblies.
From a safety perspective, while 1-cyclopropyldecane-1,3-dione is not classified as hazardous under normal handling conditions, standard laboratory precautions should be observed. Proper personal protective equipment and adequate ventilation are recommended when working with this compound, as with any chemical substance. These safety considerations align with current best practices in chemical handling and workplace safety standards.
The synthesis of 1-cyclopropyldecane-1,3-dione has seen methodological improvements in recent years, with researchers developing more efficient catalytic systems and optimized reaction conditions. These advancements have contributed to better yields and reduced environmental impact, addressing key concerns in modern chemical manufacturing processes.
In academic settings, 1-cyclopropyldecane-1,3-dione has become a valuable teaching tool for demonstrating advanced organic chemistry concepts. Its structure provides excellent examples of steric effects, ring strain, and carbonyl reactivity, making it useful for graduate-level organic chemistry instruction and research training.
The patent landscape surrounding 1-cyclopropyldecane-1,3-dione and its derivatives has grown significantly, reflecting its commercial importance. Various applications have been claimed in areas ranging from catalysis to material science, indicating the broad utility of this compound and its potential for innovation across multiple technological domains.
As analytical techniques continue to advance, new characterization methods are being applied to 1-cyclopropyldecane-1,3-dione, providing deeper insights into its molecular properties and behavior. Techniques like X-ray crystallography and advanced spectroscopic methods have contributed to a better understanding of its structural features and reactivity patterns.
The global supply chain for 1-cyclopropyldecane-1,3-dione has adapted to meet increasing demand, with manufacturers implementing robust quality systems and reliable distribution networks. This development ensures consistent availability for research institutions and industrial users worldwide, supporting ongoing innovation and application development.
Looking ahead, the versatility of 1-cyclopropyldecane-1,3-dione suggests it will remain an important compound in chemical research and industrial applications. Its unique combination of structural features and reactivity continues to inspire new applications and synthetic strategies, ensuring its relevance in the evolving landscape of chemical sciences.
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